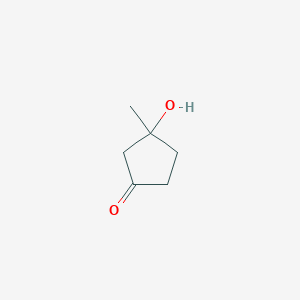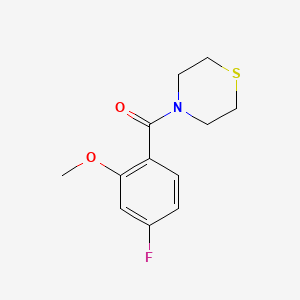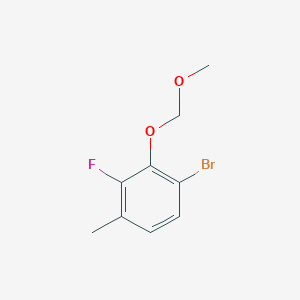![molecular formula C8H7BrN2O B14020669 (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that contains a bromine atom, a pyrazole ring fused to a pyridine ring, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by bromination and subsequent introduction of the methanol group One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide, sodium thiolate, or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)aldehyde or (4-Bromopyrazolo[1,5-a]pyridin-3-yl)carboxylic acid.
Reduction: Formation of (4-Hydroxypyrazolo[1,5-a]pyridin-3-yl)methanol.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a methyl group instead of bromine.
(4-Nitropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a nitro group instead of bromine.
Uniqueness
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy as a bioactive molecule.
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
(4-bromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-3-11-8(7)6(5-12)4-10-11/h1-4,12H,5H2 |
Clé InChI |
JBJANJPMDOHXGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(C=N2)CO)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


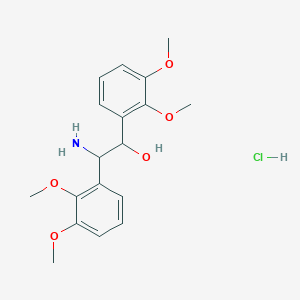
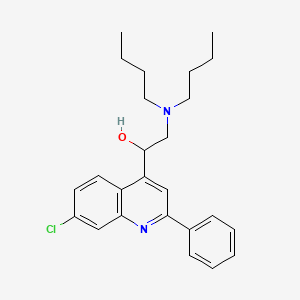


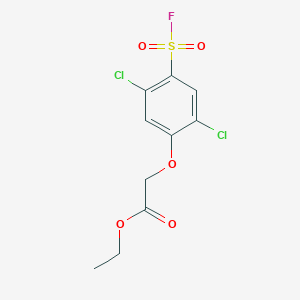

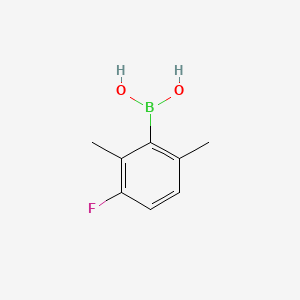
![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
